molecular formula C20H17F3N2O2 B2503236 N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide CAS No. 1207003-42-6

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2503236
CAS No.: 1207003-42-6
M. Wt: 374.363
InChI Key: YYXMJGMHFJTOAM-UHFFFAOYSA-N
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Description

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a quinoline moiety linked to a benzamide structure through a propyl chain The presence of a trifluoromethyl group on the benzamide ring adds to its chemical uniqueness and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivativeThe reaction conditions often require the use of catalysts such as ruthenium (II) to facilitate C-H bond activation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group on the benzamide ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can yield quinoline N-oxides, while reduction can lead to various quinoline derivatives.

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-(quinolin-8-yloxy)propyl)-4-(trifluoromethyl)benzamide exerts its effects involves interactions with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)16-9-7-15(8-10-16)19(26)25-12-3-13-27-17-6-1-4-14-5-2-11-24-18(14)17/h1-2,4-11H,3,12-13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXMJGMHFJTOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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